Cas no 870849-68-6 ((1S)-1-(2-fluoro-6-methoxyphenyl)ethan-1-amine)

(1S)-1-(2-fluoro-6-methoxyphenyl)ethan-1-amine structure
870849-68-6 structure
Product Name:(1S)-1-(2-fluoro-6-methoxyphenyl)ethan-1-amine
Numero CAS:870849-68-6
MF:C9H12FNO
MW:169.196085929871
MDL:MFCD16294169
CID:720359
PubChem ID:28416497
Update Time:2023-11-27

(1S)-1-(2-fluoro-6-methoxyphenyl)ethan-1-amine Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenemethanamine,2-fluoro-6-methoxy-a-methyl-, (aS)-
    • (1S)-(2-Fluoro-6-methoxyphenyl)ethylamine
    • (1S)-1-(6-FLUORO-2-METHOXYPHENYL)ETHYLAMINE-HCL
    • 1-(2-fluoro-6-methoxyphenyl)ethanamine
    • (1S)-1-(6-FLUORO-2-METHOXYPHENYL)ETHYLAMINE
    • 1-(2-fluoranyl-6-methoxy-phenyl)ethanamine
    • EN300-2001444
    • (1S)-1-(2-fluoro-6-methoxyphenyl)ethan-1-amine
    • Benzenemethanamine,2-fluoro-6-methoxy-a-methyl-,(aS)-
    • 870849-68-6
    • SCHEMBL1239850
    • (S)-1-(2-Fluoro-6-methoxyphenyl)ethanamine
    • AKOS015851781
    • (1S)-1-(2-FLUORO-6-METHOXYPHENYL)ETHANAMINE
    • (S)-1-(2-FLUORO-6-METHOXYPHENYL)ETHAN-1-AMINE
    • Y11915
    • Benzenemethanamine, 2-fluoro-6-methoxy--methyl-, (S)-
    • MDL: MFCD16294169
    • Inchi: 1S/C9H12FNO/c1-6(11)9-7(10)4-3-5-8(9)12-2/h3-6H,11H2,1-2H3/t6-/m0/s1
    • Chiave InChI: QGRDJSQLAIQQNL-LURJTMIESA-N
    • Sorrisi: FC1=CC=CC(=C1[C@H](C)N)OC

Proprietà calcolate

  • Massa esatta: 169.09000
  • Massa monoisotopica: 169.09
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 2
  • Complessità: 143
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 35.2A^2
  • XLogP3: 1.3

Proprietà sperimentali

  • Densità: 1.092
  • Punto di ebollizione: 227.115°C at 760 mmHg
  • Punto di infiammabilità: 91.156°C
  • Indice di rifrazione: 1.506
  • PSA: 35.25000
  • LogP: 2.55430

(1S)-1-(2-fluoro-6-methoxyphenyl)ethan-1-amine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
Y1107098-5g
(S)-1-(2-fluoro-6-methoxyphenyl)ethan-1-amine hydrochloride
870849-68-6 95%
5g
$2000 2024-07-23
eNovation Chemicals LLC
K12764-1g
(1S)-1-(6-FLUORO-2-METHOXYPHENYL)ETHYLAMINE-HCl
870849-68-6 >95%
1g
$395 2023-09-01
eNovation Chemicals LLC
K12764-5g
(1S)-1-(6-FLUORO-2-METHOXYPHENYL)ETHYLAMINE-HCl
870849-68-6 >95%
5g
$1295 2023-09-01
Enamine
EN300-2001444-1g
(1S)-1-(2-fluoro-6-methoxyphenyl)ethan-1-amine
870849-68-6
1g
$770.0 2023-09-16
Enamine
EN300-2001444-5g
(1S)-1-(2-fluoro-6-methoxyphenyl)ethan-1-amine
870849-68-6
5g
$2235.0 2023-09-16
Enamine
EN300-2001444-10g
(1S)-1-(2-fluoro-6-methoxyphenyl)ethan-1-amine
870849-68-6
10g
$3315.0 2023-09-16
Enamine
EN300-2001444-0.05g
(1S)-1-(2-fluoro-6-methoxyphenyl)ethan-1-amine
870849-68-6
0.05g
$647.0 2023-09-16
Enamine
EN300-2001444-0.1g
(1S)-1-(2-fluoro-6-methoxyphenyl)ethan-1-amine
870849-68-6
0.1g
$678.0 2023-09-16
Enamine
EN300-2001444-0.25g
(1S)-1-(2-fluoro-6-methoxyphenyl)ethan-1-amine
870849-68-6
0.25g
$708.0 2023-09-16
Enamine
EN300-2001444-0.5g
(1S)-1-(2-fluoro-6-methoxyphenyl)ethan-1-amine
870849-68-6
0.5g
$739.0 2023-09-16
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